8-(Trifluoromethyl)naphthalen-1-ol
Description
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Properties
IUPAC Name |
8-(trifluoromethyl)naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCGFGIWHMKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701413 | |
| Record name | 8-(Trifluoromethyl)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33533-47-0 | |
| Record name | 8-(Trifluoromethyl)-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33533-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-(Trifluoromethyl)naphthalen-1-ol is a compound of interest due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article compiles various studies that investigate the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- IUPAC Name : this compound
- Molecular Formula : C11H8F3O
- Molecular Weight : 218.18 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and antiviral research. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antiviral properties. For instance, related trifluoromethyl heterocycles have shown promising results against influenza viruses.
Case Study: Influenza Virus Inhibition
A study focused on the synthesis of α-trifluoromethyl derivatives demonstrated that certain compounds exhibited effective inhibition against influenza virus type A (H1N1). The structure-activity relationship (SAR) analysis revealed that modifications at the naphthalene core influenced antiviral potency, with some derivatives outperforming established antiviral agents like favipiravir .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Several studies have reported that similar compounds possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Trifluoromethyl pyrazolinone | E. coli | 16 µg/mL |
| α-Trifluoromethyl lactone derivatives | Influenza A virus | Low micromolar range |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with viral polymerases or bacterial enzymes, disrupting their function and leading to reduced viral replication or bacterial growth.
Potential Mechanisms:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
